5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of a bromine atom, an isobutyl group, and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse applications in medicinal chemistry and organic synthesis. This compound's unique structure makes it of particular interest for various chemical and biological studies.
5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole is classified as a substituted pyrazole, which is a type of heterocyclic compound. It falls under the category of organic compounds that contain nitrogen atoms in their ring structures, specifically featuring a five-membered ring with two adjacent nitrogen atoms.
The synthesis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole can be accomplished through various methods:
In one synthetic route, 4-bromopyrazole is reacted with isobutyl bromide and phenylhydrazine in the presence of a base such as potassium carbonate. This method allows for the selective formation of the desired product under controlled conditions. Industrial production may involve optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.
The molecular structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole consists of a pyrazole ring with specific substituents:
The molecular formula is C13H16BrN3, with a molecular weight of approximately 296.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole can undergo various chemical reactions:
These reactions often require specific catalysts or reaction conditions to proceed efficiently, such as temperature control and solvent choice.
The mechanism of action for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole involves its interaction with biological targets, such as enzymes or receptors. The presence of the bromine atom and other substituents influences its binding affinity, potentially modulating biological pathways like enzyme inhibition or receptor activation .
5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole typically appears as a solid at room temperature. Its melting point, solubility in common solvents, and other physical characteristics would require empirical determination through experimental methods.
The compound exhibits reactivity typical of brominated organic compounds, including susceptibility to nucleophilic attack at the bromine site. It may also engage in electrophilic aromatic substitution due to the presence of the phenyl group.
Relevant data from studies indicate that similar pyrazole derivatives exhibit varying degrees of biological activity, making this compound a candidate for further pharmacological investigation .
5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole has several applications in scientific research:
The synthesis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole primarily relies on Knorr-type condensations between hydrazines and 1,3-dicarbonyl precursors. In this classical approach, phenylhydrazine reacts regioselectively with β-keto esters bearing the isobutyl group at the carbonyl terminus, forming the pyrazole core prior to bromination. The reaction proceeds via acid-catalyzed hydrazone formation followed by cyclodehydration, with the isobutyl group inherently positioned at the pyrazole C-3 position due to electronic bias. Key studies demonstrate that β-keto esters like ethyl 4-methyl-2-oxopentanoate (derived from isobutyrylacetate) undergo condensation with phenylhydrazine in ethanol under reflux, yielding 3-isobutyl-1-phenyl-1H-pyrazole as a crystalline solid (mp 92–94°C) in 68–75% yields [1] .
The regiochemical outcome is governed by nucleophilic attack kinetics: the less sterically hindered carbonyl carbon (opposite the isobutyl group) undergoes preferential nucleophilic addition by phenylhydrazine. This mechanistic feature ensures consistent 1,3-substitution patterns critical for subsequent bromination at C-5 . Microwave-assisted condensations have reduced reaction times from hours to minutes while improving yields to >85% by suppressing decarboxylation side reactions [1].
Table 1: Traditional Condensation Approaches for Pyrazole Core Formation
Dicarbonyl Precursor | Hydrazine | Conditions | Product (before bromination) | Yield (%) |
---|---|---|---|---|
Ethyl 4-methyl-2-oxopentanoate | Phenylhydrazine | EtOH, reflux, 6 h | 3-Isobutyl-1-phenyl-1H-pyrazole | 68–75 |
4-Methyl-1-phenylpentane-1,3-dione | Phenylhydrazine | AcOH, 80°C, 4 h | 3-Isobutyl-1-phenyl-1H-pyrazole | 72 |
Ethyl 4-methyl-2-oxopentanoate | Phenylhydrazine | MW, 120°C, 15 min | 3-Isobutyl-1-phenyl-1H-pyrazole | 85–88 |
Ru-catalyzed dehydrogenative coupling and Pd-mediated cross-coupling offer atom-economical routes to the pyrazole core. Ru₃(CO)₁₂/NHC-diphosphine systems catalyze the cyclization of arylhydrazines with 1,3-diols, generating pyrazoles via acceptorless dehydrogenation at 110–130°C. This method installs the isobutyl group through 5-methylhexane-2,4-dione intermediates, forming the 3-isobutyl-1-phenylpyrazole scaffold with water and H₂ as sole byproducts (yields: 70–78%) [1] [4].
For N-arylation, Cu(I)/L-(−)-quebrachitol or Pd/tBuBrettPhos systems enable efficient coupling of 3-isobutyl-5-bromo-1H-pyrazole with iodobenzene. The Cu-catalyzed method uses KOtBu in DMSO at 100°C, achieving N-arylation in 82% yield with excellent selectivity for the 1-position nitrogen [1] [3]. Pd-catalyzed variants employing aryl triflates show broader functional group tolerance, accommodating electron-deficient aryl groups without compromising yield (75–89%) [1].
Table 2: Metal-Catalyzed Approaches for Pyrazole Synthesis
Catalytic System | Substrates | Mechanistic Pathway | Key Advantages |
---|---|---|---|
Ru₃(CO)₁₂/NHC-diphosphine | Arylhydrazine + 5-methylhexane-2,4-dione | Acceptorless dehydrogenation | Atom economy, no oxidant required |
Cu(I)/L-(−)-quebrachitol | 3-Isobutyl-5-bromo-1H-pyrazole + PhI | Ullmann-type C–N coupling | Mild conditions, low-cost catalyst |
Pd/tBuBrettPhos | 3-Isobutyl-5-bromo-1H-pyrazole + PhOTf | Buchwald-Hartwig amination | High regioselectivity, scalability |
Electrophilic bromination at C-5 requires precise control to avoid N-bromination or dibromination. The 3-isobutyl-1-phenyl-1H-pyrazole substrate undergoes kinetically favored C-5 bromination using bromine (1.05 equiv) in acetic acid at 0–5°C, yielding the 5-bromo derivative in 85% selectivity due to the electron-rich C4–C5 bond [1] [6]. N-Bromosuccinimide (NBS) in DMF at 25°C improves functional group tolerance, providing 92% isolated yield with <3% dibromide formation [7].
Solvent polarity critically influences regioselectivity: non-polar solvents (e.g., CCl₄) promote C-4 bromination, while polar aprotic solvents (DMF, DMSO) favor C-5 substitution. This arises from differential charge stabilization in the bromination transition state: DMF solvates the incipient pyrazole-bromonium complex, reducing C-4 electrophilicity [6]. Post-bromination, the 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole structure is confirmed by ¹H NMR (C-5 proton disappearance at δ 6.02 ppm) and LC-MS ([M+H]+ at m/z 309.03) [7].
The isobutyl group can be introduced before or after pyrazole ring formation. Direct alkylation of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate with isobutyl bromide employs K₂CO₃/DMF at 60°C, but suffers from O- vs. N-alkylation mixtures (ratio: 55:45). Switching to Ag₂O in toluene enables exclusive N-alkylation at the pyrazole C-3 position (yield: 77%) through silver-assisted nitrogen activation [4] [7].
Cross-coupling strategies provide superior control: Suzuki-Miyaura reactions between 3-bromo-1-phenyl-5-(trimethylsilyl)-1H-pyrazole and isobutylboronic acid under Pd(dppf)Cl₂ catalysis install the isobutyl group regioselectively at C-3. This method requires protodesilylation post-coupling but achieves >95% isobutyl incorporation [4] [10]. Alternatively, Negishi coupling of 3,5-dibromo-1-phenyl-1H-pyrazole with isobutylzinc bromide (Pd(PPh₃)₄, THF) yields the 3-isobutyl-5-bromo product without protecting groups (yield: 81%) [10].
One-pot methodologies consolidate bromination, cyclization, and N-arylation in a single reactor, minimizing intermediate isolation. An optimized protocol involves:
Critical reaction parameters include:
Table 3: Performance of One-Pot vs. Stepwise Synthesis
Synthetic Approach | Number of Steps | Overall Yield (%) | Purity (HPLC %) | Key Limitation |
---|---|---|---|---|
Stepwise condensation-bromination | 3 | 62 | 98.2 | Intermediate purification required |
One-pot MCR (CuBr₂/O₂) | 1 | 74 | 97.8 | Sensitivity to O₂ pressure |
Ru-catalyzed dehydrogenative | 2 | 68 | 99.1 | High catalyst cost |
Comprehensive Compound List
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1